REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([O:13]C)[C:10]([CH3:12])([CH3:11])O2)=[CH:4][CH:3]=1.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:13])[C:10]([CH3:11])([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH3:12])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
69.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1(OC1(C)C)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
heated
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Type
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DISTILLATION
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Details
|
the unreacted excess morpholine is distilled off
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Type
|
WASH
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Details
|
washed with water and saturated sodium chloride solution successively
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Type
|
DRY_WITH_MATERIAL
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Details
|
The toluene solution is dried with MgSO4
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Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
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Details
|
The residue, 88.1 g, crystallizes from ethanol with a melting point of 63-66° C.
|
Reaction Time |
26 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |